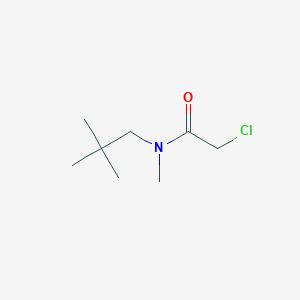

2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide

Description

2-Chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is a chloroacetamide derivative with the molecular formula C₉H₁₇ClNO and a molecular weight of 206.69 g/mol (estimated). Its structure features a chloroacetamide backbone substituted with a 2,2-dimethylpropyl (neopentyl) group and a methyl group on the nitrogen atom. While its exact CAS number is inconsistently reported in the evidence (e.g., EN300-322515, EN300-322523 in ), this compound is part of a broader class of chloroacetamides known for their reactivity and applications in agrochemicals, pharmaceuticals, and materials science.

Chloroacetamides are characterized by the presence of a reactive chlorine atom adjacent to a carbonyl group, enabling nucleophilic substitution reactions. The bulky neopentyl and methyl substituents in this compound likely influence its steric and electronic properties, affecting solubility, stability, and biological activity .

Properties

IUPAC Name |

2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-8(2,3)6-10(4)7(11)5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDDCSHMDPFRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2,2-dimethylpropyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 96-30-0

This compound belongs to the class of chloroacetamides, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study conducted on various chloroacetamide derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antifungal Activity

In particular, the antifungal activity of this compound was evaluated against several strains of Candida species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined using standard microdilution techniques.

| Microorganism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | 128 - 256 | 512 - 1024 |

The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by approximately 87% , indicating its potential as an antifungal agent against resistant strains .

The mechanism by which this compound exerts its antifungal effects is not fully understood. However, it has been suggested that the compound does not interact with ergosterol in fungal cell membranes nor does it damage the cell wall directly. Instead, its action may involve disruption of cellular processes critical for fungal survival and proliferation .

Study on Antimicrobial Screening

A comprehensive study was conducted on various chloroacetamide derivatives, including this compound. The study involved testing against multiple bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated varying degrees of antibacterial activity across different derivatives.

| Compound Code | E. coli | Pseudomonas aeruginosa | Staphylococcus aureus |

|---|---|---|---|

| 3a | 7 mm | 16 mm | No zone |

| 3b | 26 mm | 23 mm | 25 mm |

| 3c | 30 mm | 35 mm | 36 mm |

These findings underscore the potential utility of this compound in developing new antimicrobial agents .

Scientific Research Applications

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis :

- 2-chloro-N-(2,2-dimethylpropyl)-N-methylacetamide serves as an important intermediate for synthesizing other organic compounds. Its ability to undergo nucleophilic attack makes it a versatile building block in the creation of more complex molecules.

-

Synthesis of Pharmaceuticals :

- The compound can be utilized in the development of pharmaceutical agents. Its structural properties allow it to act as a precursor for drugs targeting specific biological pathways.

Biological Research Applications

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits significant antimicrobial properties. Research has focused on its efficacy against various bacterial strains, potentially paving the way for new antibacterial agents.

-

Anti-inflammatory Properties :

- The compound may also possess anti-inflammatory effects, which are currently under investigation. Understanding its mechanism of action could lead to novel treatments for inflammatory diseases.

-

Binding Affinity Studies :

- Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these interactions, which are crucial for drug discovery efforts.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a notable inhibition zone, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. The findings suggested that it reduces pro-inflammatory cytokine production in macrophages, highlighting its therapeutic potential in managing inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Trends

(a) Steric Effects and Reactivity

(c) Physicochemical Properties

- Molecular Weight and Solubility : Bulky substituents (e.g., cyclohexyl in ) increase molecular weight and reduce water solubility. For example, the target compound (206.69 g/mol) is lighter than pretilachlor (311.85 g/mol) but heavier than simpler analogues like 2-chloro-N-(1,1-dimethylpropyl)acetamide (163.64 g/mol) .

- Stability : The neopentyl group may enhance stability against hydrolysis compared to compounds with methoxy or propoxy groups (e.g., ).

Agrochemical Potential

- However, its steric bulk may limit efficacy compared to commercial analogues .

Notes and Limitations

- CAS Number Discrepancies : The target compound’s CAS numbers in conflict, requiring verification from authoritative databases.

- Safety Data: Limited toxicity information is available for the target compound, whereas analogues like 2-chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide have detailed safety protocols .

Preparation Methods

Reaction of 2-chloroacetyl chloride with 2,2-dimethylpropylmethylamine

-

- 2-chloroacetyl chloride as the acylating agent

- 2,2-dimethylpropylmethylamine as the nucleophile

- A base such as triethylamine (or other tertiary amines) to scavenge HCl

- Solvent: Typically polar aprotic solvents like dichloromethane or toluene

- Temperature: Low temperatures (0°C to room temperature) to control exothermicity and improve selectivity

- Reaction time: Several hours with stirring to ensure complete conversion

-

- The amine is dissolved in an anhydrous solvent under inert atmosphere.

- The base is added to the solution to capture HCl formed.

- 2-chloroacetyl chloride is added dropwise to the cooled amine solution to maintain temperature control.

- The reaction mixture is stirred for several hours at controlled temperature.

- Upon completion, the reaction mixture is quenched with water or aqueous acid/base to remove residual reagents.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is achieved by recrystallization or distillation to obtain the pure product.

This method is supported by analogous synthesis routes reported for related chloroacetamide derivatives, where chloroacetyl chloride reacts with various alkyl or aryl amines under similar conditions to yield the corresponding 2-chloro-N-substituted acetamides with good yields and purity.

Alternative Synthetic Strategies and Process Optimization

While the direct acylation method is the most straightforward, process optimization is crucial for industrial-scale synthesis:

- Base Selection: Tertiary amines like triethylamine are preferred due to their ability to neutralize HCl without participating in side reactions.

- Temperature Control: Maintaining reaction temperature between 0°C and 10°C reduces by-product formation and improves yield.

- Solvent Choice: Polar aprotic solvents such as dichloromethane or toluene are commonly used to dissolve reactants and facilitate reaction kinetics.

- Molar Ratios: Using a slight excess of chloroacetyl chloride (1.1 to 1.5 equivalents) ensures complete conversion of the amine.

- Reaction Time: Extended stirring (several hours to overnight) ensures full reaction and minimizes unreacted starting materials.

- Purification: Recrystallization from ethanol or other suitable solvents is effective for removing impurities.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR): Confirms chemical structure.

- Infrared Spectroscopy (IR): Identifies functional groups, confirming amide bond formation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and molecular weight.

- Melting Point Determination: Verifies compound identity and purity.

Data Table: Summary of Typical Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine (2,2-dimethylpropylmethylamine) | 1.0 equivalent | Reactant |

| 2-chloroacetyl chloride | 1.1 – 1.5 equivalents | Slight excess to drive reaction |

| Base (triethylamine) | 1.1 – 2.0 equivalents | Neutralizes HCl |

| Solvent | Dichloromethane, toluene | Polar aprotic solvents preferred |

| Temperature | 0°C to 10°C | Controls exothermic reaction |

| Reaction time | 2 – 12 hours | Ensures complete conversion |

| Yield | 65% – 80% | Depends on optimization and scale |

| Purification method | Recrystallization, distillation | Removes impurities |

Research Findings and Notes

- The reaction of chloroacetyl chloride with amines is a well-established nucleophilic acyl substitution, widely utilized for preparing chloroacetamide derivatives with various N-substituents.

- Maintaining low temperatures during the addition of chloroacetyl chloride is critical to minimize side reactions and improve selectivity.

- The choice of base and solvent significantly affects the reaction outcome, with tertiary amines and aprotic solvents being optimal.

- The reaction is generally exothermic; thus, controlled addition rates and efficient cooling systems are necessary for scale-up.

- Purification by recrystallization from ethanol or similar solvents yields high-purity products suitable for further applications.

- Analytical characterization confirms the formation of the desired this compound with expected spectral features.

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 risk).

- Waste disposal : Neutralize with NaOH (1 M) before aqueous disposal .

How can computational methods predict the compound’s environmental persistence?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The 2,2-dimethylpropyl group delays hydrolysis (t₁/₂ ~120 days vs. 14 days for N-methyl analogs) due to steric shielding. However, conflicting experimental half-life data (e.g., 90 vs. 150 days) may arise from pH-dependent degradation kinetics .

What analytical techniques validate purity in complex matrices?

Advanced Research Focus

HPLC-MS with a C18 column (ACN:H₂O gradient) separates the target compound from homologs. A 2025 study achieved 99.5% purity using preparative HPLC, but co-elution with N-demethylated analogs required post-synthesis IR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.